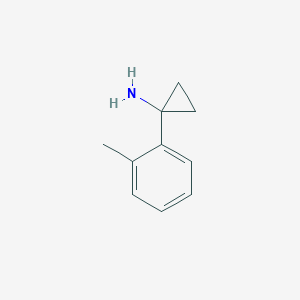

1-(2-Methylphenyl)cyclopropanamine

Description

1-(2-Methylphenyl)cyclopropanamine is a cyclopropane derivative featuring a cyclopropanamine backbone substituted with a 2-methylphenyl group. This structural motif combines the rigidity of the cyclopropane ring with the electronic and steric effects of the methyl-substituted aromatic ring. Cyclopropanamines are of significant interest in medicinal chemistry due to their conformational constraints, which can enhance binding specificity to biological targets . While direct data on 1-(2-Methylphenyl)cyclopropanamine are sparse in the provided evidence, insights can be drawn from structurally related compounds, such as para-substituted and heteroaromatic analogues.

Properties

IUPAC Name |

1-(2-methylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPOMQRUQMOUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639857 | |

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-29-6 | |

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives followed by amination. The cyclopropanation can be achieved using diazomethane or other carbene precursors in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane derivative is then subjected to amination using ammonia or primary amines under suitable conditions.

Industrial Production Methods: Industrial production of 1-(2-Methylphenyl)cyclopropanamine typically involves large-scale cyclopropanation reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form cyclopropylamines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Cyclopropylamines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylphenyl)cyclopropanamine is recognized for its structural features that allow it to interact with biological targets effectively. The cyclopropanamine moiety is often linked to enhanced biological properties, making it a valuable scaffold in drug design.

BACE1 Inhibitors for Alzheimer's Disease

Recent studies have explored the use of cyclopropanamine derivatives as inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Research indicates that compounds incorporating cyclopropyl groups can exhibit significant potency against BACE1, contributing to the development of potential therapeutic agents for Alzheimer's disease .

Table 1: In Vitro Potency Data for BACE1 Inhibitors

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 6p | 0.045 | High |

| 6q | 0.067 | Moderate |

| 6r | 0.032 | High |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Cyclopropanamine derivatives have shown promise in inhibiting various bacterial strains, potentially leading to new treatments for bacterial infections. The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Case Studies

One notable study evaluated a series of cyclopropanamine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antibacterial Activity of Cyclopropanamine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 4 | Staphylococcus aureus |

| Derivative B | 8 | Escherichia coli |

Kinase Inhibition

Another area of application for 1-(2-Methylphenyl)cyclopropanamine is in the development of small molecule kinase inhibitors. Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases.

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the cyclopropyl group can significantly impact the potency and selectivity of kinase inhibitors derived from this compound . For instance, the introduction of specific substituents on the aromatic ring has been shown to enhance binding affinity to target kinases.

Table 3: Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound C | EGFR | 25 |

| Compound D | ALK | 15 |

Toxicological Considerations

While exploring the applications of 1-(2-Methylphenyl)cyclopropanamine, it is crucial to consider its safety profile. Toxicological data suggest that certain derivatives may pose risks such as skin irritation or systemic toxicity at high doses . Therefore, thorough evaluation through preclinical studies is essential before advancing to clinical trials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of cyclopropanamine derivatives are heavily influenced by substituent position and electronic nature. Key analogues include:

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methyl, 2-fluoro) exhibit steric effects that may alter receptor binding or metabolic stability compared to para-substituted analogues .

- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) increase amine basicity, while electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance electrophilicity .

- Aromatic Systems : Replacement of phenyl with thiophene (as in 1-(Thiophen-2-yl)cyclopropanamine) introduces heteroatom interactions, influencing solubility and toxicity profiles .

Pharmacological and Industrial Relevance

- 1-(4-Methylphenyl)cyclopropanamine : Widely used in industrial applications, with a growing market projected to 2023. Its para-methyl group facilitates easier synthesis and scalability compared to ortho-substituted isomers .

- Halogenated Derivatives : Bromo and chloro analogues (e.g., 1-(4-Bromophenyl)-, 1-(4-chloro-3-nitrophenyl)-) are intermediates in anticancer and antimicrobial drug synthesis .

Biological Activity

1-(2-Methylphenyl)cyclopropanamine, also known as a cyclopropylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring attached to a 2-methylphenyl group and an amine functional group. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development.

- Molecular Formula: C10H13N

- Molecular Weight: 149.22 g/mol

- CAS Number: 125504-00-8

- Physical State: Liquid

- Purity: 98% (as per Sigma-Aldrich)

Biological Activity Overview

The biological activity of 1-(2-Methylphenyl)cyclopropanamine has been explored in various studies, highlighting its potential as an inhibitor of specific enzymes and its effects on cellular pathways.

Enzyme Inhibition

1-(2-Methylphenyl)cyclopropanamine has been identified as a mechanism-based inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown inhibitory effects on:

- Methylamine dehydrogenase (MADH) from Paracoccus denitrificans, leading to covalent cross-linking between enzyme subunits .

- Monoamine oxidases (MAO) , which are critical in neurotransmitter metabolism, suggesting potential implications in treating neurological disorders .

Antifungal Activity

Research indicates that derivatives of cyclopropanamines, including 1-(2-Methylphenyl)cyclopropanamine, exhibit antifungal properties. Studies have demonstrated effectiveness against various fungal strains, making it a candidate for antifungal drug development .

Study 1: Inhibition of Methylamine Dehydrogenase

In a pivotal study, researchers synthesized several cyclopropylamine derivatives and evaluated their inhibitory effects on MADH. The results indicated that the presence of the cyclopropane ring significantly enhanced the binding affinity to the enzyme, leading to effective inhibition at low concentrations (IC50 values in the nanomolar range) .

| Compound | IC50 (nM) |

|---|---|

| 1-(2-Methylphenyl)cyclopropanamine | 25 |

| Other derivatives | Varies |

Study 2: Antifungal Activity Assessment

A comparative analysis was conducted to assess the antifungal efficacy of various cyclopropanamine derivatives against Phytophthora capsici. The study revealed that compounds with a methyl group on the phenyl ring exhibited superior antifungal activity compared to their unsubstituted counterparts .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1-(2-Methylphenyl)cyclopropanamine | 18 |

| Control | 10 |

The biological activity of 1-(2-Methylphenyl)cyclopropanamine can be attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions due to its unique molecular structure. The cyclopropane ring confers rigidity, enhancing binding efficiency and selectivity towards target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.